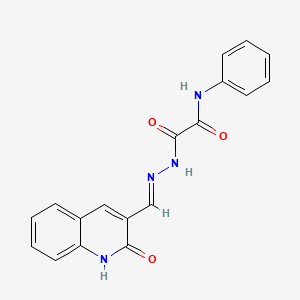

2-Oxo-2-(2-((2-oxo-1,2-dihydroquinolin-3-yl)methylene)hydrazinyl)-N-phenylacetamide

Descripción

La 2-Oxo-2-(2-((2-oxo-1,2-dihidroquinolin-3-il)metileno)hidrazinil)-N-fenilacetamida es un complejo compuesto orgánico que pertenece a la clase de los derivados de quinolina. Estos compuestos son conocidos por sus diversas actividades biológicas y han sido ampliamente estudiados por sus posibles aplicaciones terapéuticas, particularmente en el tratamiento de enfermedades neurodegenerativas como la enfermedad de Alzheimer .

Propiedades

Fórmula molecular |

C18H14N4O3 |

|---|---|

Peso molecular |

334.3 g/mol |

Nombre IUPAC |

N'-[(E)-(2-oxo-1H-quinolin-3-yl)methylideneamino]-N-phenyloxamide |

InChI |

InChI=1S/C18H14N4O3/c23-16-13(10-12-6-4-5-9-15(12)21-16)11-19-22-18(25)17(24)20-14-7-2-1-3-8-14/h1-11H,(H,20,24)(H,21,23)(H,22,25)/b19-11+ |

Clave InChI |

OBVKQCJRLGOBKW-YBFXNURJSA-N |

SMILES isomérico |

C1=CC=C(C=C1)NC(=O)C(=O)N/N=C/C2=CC3=CC=CC=C3NC2=O |

SMILES canónico |

C1=CC=C(C=C1)NC(=O)C(=O)NN=CC2=CC3=CC=CC=C3NC2=O |

Origen del producto |

United States |

Métodos De Preparación

Table 1: Impact of Solvent and Catalyst on Yield

| Solvent | Catalyst | Temperature (°C) | Time (h) | Yield (%) |

|---|---|---|---|---|

| Ethanol | Acetic acid | 78 | 6 | 73 |

| Methanol | None | 65 | 8 | 58 |

| DMF | Piperidine | 100 | 4 | 64 |

Key Findings :

-

Ethanol with acetic acid provides optimal yield due to balanced polarity and mild acidity.

-

Prolonged reflux in methanol leads to decomposition, reducing yield.

Analytical Characterization

Análisis De Reacciones Químicas

2-Oxo-1,2-Dihydroquinolin-3-Yl Moiety

-

Hydrolysis of Esters :

Ethyl 2-oxo-1,2-dihydroquinoline-3-carboxylate undergoes hydrolysis with thiourea and anhydrous potassium carbonate in ethanol to yield 2-oxo-1,2-dihydroquinoline-3-carboxylic acid . -

Vilsmeier-Haack Reagent :

Acetanilides react with DMF and POCl₃ to form quinoline derivatives via formylation .

Hydrazone Formation

-

Condensation Reaction :

Carbonyl groups (e.g., aldehyde or ketone) react with hydrazine hydrate to form hydrazones. For this compound, the hydrazone bridge connects the quinoline moiety to the acetamide group .

Amide Bond Formation

The N-phenylacetamide group is synthesized via:

-

Carboxylic Acid Activation :

-

Nucleophilic Acyl Substitution :

Reactions and Conditions

Chemical Stability and Reactivity

-

Hydrolysis :

The amide bond may hydrolyze under acidic/basic conditions, yielding the carboxylic acid and aniline. -

Oxidation :

The quinoline moiety is prone to oxidation, potentially forming quinolinium ions. -

Nucleophilic Attack :

The carbonyl groups in the hydrazone and quinoline moieties may undergo nucleophilic substitution .

Analytical Characterization

Aplicaciones Científicas De Investigación

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of similar quinoline derivatives. For instance, compounds derived from 1,2-dihydroquinoline structures have demonstrated significant activity against various bacteria and fungi. The incorporation of the hydrazine moiety is believed to enhance this activity by disrupting microbial cell walls or interfering with metabolic pathways .

Case Study: Antibacterial Screening

- A study evaluated the antibacterial efficacy of synthesized quinoline derivatives, finding that certain compounds exhibited minimum inhibitory concentrations (MICs) as low as 6.25 µg/mL against Mycobacterium smegmatis, indicating their potential as future antituberculosis agents .

Anticancer Potential

The compound's anticancer properties are also noteworthy. Quinoline derivatives are known for their ability to induce apoptosis in cancer cells, likely through the activation of specific signaling pathways.

Research Findings:

- A series of methyl derivatives related to quinoxaline were synthesized and tested against human cancer cell lines (HCT-116 and MCF-7). These compounds showed IC50 values ranging from 1.9 to 7.52 μg/mL, indicating strong antiproliferative activity .

Summary of Applications

Mecanismo De Acción

El principal mecanismo de acción de la 2-Oxo-2-(2-((2-oxo-1,2-dihidroquinolin-3-il)metileno)hidrazinil)-N-fenilacetamida implica la inhibición de la acetilcolinesterasa (AChE). Al unirse al sitio activo de la AChE, el compuesto evita la hidrólisis de la acetilcolina, lo que aumenta su concentración en la hendidura sináptica. Esto conduce a una transmisión colinérgica mejorada, lo cual es beneficioso en condiciones caracterizadas por déficits colinérgicos, como la enfermedad de Alzheimer .

Comparación Con Compuestos Similares

Compuestos similares

Galantamina: Otro inhibidor de la acetilcolinesterasa utilizado en el manejo de la enfermedad de Alzheimer.

Singularidad

La 2-Oxo-2-(2-((2-oxo-1,2-dihidroquinolin-3-il)metileno)hidrazinil)-N-fenilacetamida destaca por su estructura química única, que combina las unidades de quinolina e hidrazina. Esta singularidad estructural contribuye a sus potentes efectos inhibitorios sobre la acetilcolinesterasa y su potencial como agente terapéutico con un perfil de seguridad favorable en comparación con compuestos más antiguos como la tacrina .

Actividad Biológica

The compound 2-Oxo-2-(2-((2-oxo-1,2-dihydroquinolin-3-yl)methylene)hydrazinyl)-N-phenylacetamide is a member of the quinoline family, which has garnered attention due to its diverse biological activities, particularly in the field of cancer research. This article explores the biological activity of this compound, focusing on its synthesis, mechanisms of action, and potential therapeutic applications.

Synthesis

The synthesis of 2-Oxo-2-(2-((2-oxo-1,2-dihydroquinolin-3-yl)methylene)hydrazinyl)-N-phenylacetamide typically involves multi-step organic reactions. The starting materials often include hydrazine derivatives and quinoline-based compounds. Recent studies have reported various synthetic routes to optimize yield and purity, highlighting the importance of structural modifications in enhancing biological activity .

Anticancer Properties

Quinoline derivatives are well-known for their anticancer properties. The compound has been evaluated for its cytotoxic effects against several cancer cell lines, including breast cancer (MCF-7) and colon cancer (HCT-116). Research indicates that it induces apoptosis in these cells through multiple pathways:

- Cell Cycle Arrest : Studies have shown that treatment with this compound leads to cell cycle arrest at the G2/M phase, which is crucial for preventing cancer cell proliferation .

- Apoptosis Induction : Mechanistic studies reveal that the compound activates caspases and alters the expression of pro-apoptotic and anti-apoptotic proteins (e.g., BAX and Bcl-2), promoting programmed cell death .

- Cytotoxicity Assays : The IC50 values for various derivatives have been reported, with some exhibiting significant cytotoxicity comparable to standard chemotherapeutic agents like Doxorubicin. For instance, certain derivatives showed IC50 values as low as 3.02 µM against MCF-7 cells .

Other Biological Activities

Beyond anticancer effects, quinoline derivatives are noted for a range of other biological activities:

- Antimicrobial Activity : Some studies suggest that quinoline compounds exhibit antibacterial and antifungal properties, making them candidates for further investigation in infectious disease treatment .

- Antiviral Activity : Recent research has indicated potential efficacy against viruses such as SARS-CoV-2, with molecular docking studies showing favorable binding affinities to viral proteases .

Case Studies

Several case studies illustrate the biological efficacy of similar quinoline derivatives:

-

Case Study 1 : A derivative similar to 2-Oxo-2-(2-((2-Oxo-1,2-dihydroquinolin-3-yl)methylene)hydrazinyl)-N-phenylacetamide was tested against MCF-7 cells. Results indicated significant apoptosis induction and cell cycle arrest at G2/M phase.

Compound Name IC50 (µM) Mechanism of Action Compound A 3.02 Apoptosis via caspase activation Compound B 5.00 Cell cycle arrest at G2/M - Case Study 2 : A related study evaluated a series of hybrid quinoline compounds for their cytotoxicity against various cancer lines. The most active compound showed an IC50 value of 1.4 µM against Panc-1 cells, demonstrating the potential for developing new anticancer agents based on this scaffold .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.